Ethyl 2-(thian-4-yl)acetate
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Overview
Description
Ethyl 2-(thian-4-yl)acetate is an organic compound with the molecular formula C9H16O2S. It is characterized by the presence of a thian-4-yl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(thian-4-yl)acetate typically involves the esterification of 2-(thian-4-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(thian-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(thian-4-yl)acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of Ethyl 2-(thian-4-yl)acetate involves its interaction with specific molecular targets. The thian-4-yl group can undergo electrophilic or nucleophilic reactions, leading to the formation of various intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Similar in structure but contains an amino group instead of a thian-4-yl group.
Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: A more complex derivative with additional functional groups.
Uniqueness: Ethyl 2-(thian-4-yl)acetate is unique due to its specific thian-4-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and industrial uses .
Properties
IUPAC Name |
ethyl 2-(thian-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKQUBVOAJZQCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCSCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456887 |
Source
|
Record name | Ethyl 2-(thian-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218624-29-4 |
Source
|
Record name | Ethyl 2-(thian-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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